molecular formula C9H20N2 B2632859 1-Isobutyl-1,4-diazepane CAS No. 59039-62-2

1-Isobutyl-1,4-diazepane

Cat. No. B2632859
CAS RN: 59039-62-2
M. Wt: 156.273
InChI Key: JYVUQGFHFSVKFX-UHFFFAOYSA-N
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Description

1-Isobutyl-1,4-diazepane is a compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is also known by the synonym 1-(2-methylpropyl)-1,4-diazepane .


Synthesis Analysis

The synthesis of 1,4-diazepines, including 1-Isobutyl-1,4-diazepane, has been a topic of active research due to their medicinal importance . N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .


Molecular Structure Analysis

1-Isobutyl-1,4-diazepane contains a total of 31 bonds; 11 non-H bonds, 2 rotatable bonds, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

1,4-Diazepines, including 1-Isobutyl-1,4-diazepane, have been the subject of numerous studies due to their wide range of biological activities . They are two nitrogen-containing seven-membered heterocyclic compounds .


Physical And Chemical Properties Analysis

The storage temperature for 1-Isobutyl-1,4-diazepane is 28°C .

Scientific Research Applications

Chiral Synthesis

Chiral 1,4-diazepanes are of interest in asymmetric synthesis. Researchers investigate methods to access enantiomerically pure derivatives. Enzymatic approaches, such as imine reductase-catalyzed intramolecular reductive amination, offer a sustainable route to chiral 1,4-diazepanes .

Environmental Applications

The compound’s stability and low toxicity make it suitable for environmental applications. Researchers investigate its use in extracting heavy metals from contaminated water or as a component in green solvents.

Mechanism of Action

While the specific mechanism of action for 1-Isobutyl-1,4-diazepane is not mentioned in the search results, it is known that diazepam, a benzodiazepine, has anticonvulsant, sedative, muscle relaxant, and amnesic properties. Its actions are mediated by enhancement of gamma-aminobutyric acid activity .

Future Directions

The synthesis of 1,4-diazepanes from N-propargylamines has undergone significant growth in recent years due to high atom economy and shorter synthetic routes . This suggests that there is ongoing interest in the development of new synthetic methods for 1,4-diazepanes, including 1-Isobutyl-1,4-diazepane.

properties

IUPAC Name

1-(2-methylpropyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2)8-11-6-3-4-10-5-7-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVUQGFHFSVKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1,4-diazepane

CAS RN

59039-62-2
Record name 1-(2-methylpropyl)-1,4-diazepane
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